molecular formula C16H13NO5 B5641597 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-nitrophenyl)methanone

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-nitrophenyl)methanone

Cat. No. B5641597
M. Wt: 299.28 g/mol
InChI Key: HWEBRTXPPDVLHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(4-nitrophenyl)methanone typically involves complex reactions, including the formation of benzodioxepin rings and attachment of nitrophenyl groups. For example, methods described involve various substitution reactions and the use of reagents such as Bredereck's reagent for selective formation, highlighting the intricate steps needed to construct such molecules (Malathi & Chary, 2019).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a distorted conformation, with rings adopting specific orientations to accommodate substituents. For instance, studies have shown that such molecules can display non-parallel benzene rings and are involved in intramolecular π–π stacking, contributing to their stability and reactivity (Borbulevych, 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic addition and Michael-type reactions. Their reactivity is influenced by the presence of functional groups, such as nitro groups and methanone moieties, which can undergo transformations under specific conditions, leading to the formation of novel structures (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure and conformation. X-ray diffraction methods have been employed to elucidate their crystal structure, revealing conformations such as distorted half-chairs and demonstrating the impact of molecular geometry on physical characteristics (Steward et al., 1973).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of these compounds are closely related to their molecular structure. Density functional theory (DFT) studies offer insights into the molecular electrostatic potential and frontier molecular orbitals, shedding light on physicochemical properties such as electronic distribution and potential reactivity sites (Huang et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-16(11-2-5-13(6-3-11)17(19)20)12-4-7-14-15(10-12)22-9-1-8-21-14/h2-7,10H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEBRTXPPDVLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5954178

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